

Validating the Interaction of 6'''-Feruloylspinosin with Specific Protein Targets: A Comparative Guide

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Compound of Interest

Compound Name: 6'''-Feruloylspinosin

Cat. No.: B1342905

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **6'''-Feruloylspinosin** and its interaction with key protein targets implicated in various cellular signaling pathways. Due to the limited availability of direct experimental binding affinity data for **6'''-Feruloylspinosin**, this guide presents a combination of in silico molecular docking data for the target compound and experimentally determined quantitative data for alternative molecules that act on the same or similar protein targets. This approach allows for a preliminary comparative assessment and highlights the necessity for future experimental validation of **6'''-Feruloylspinosin**'s activity.

Executive Summary

6'''-Feruloylspinosin, a flavonoid glycoside, has been identified through computational studies to potentially interact with several key protein targets involved in inflammation, cell signaling, and autophagy. These include proteins in the FAK-DOCK180-Rac1-WAVE2-Arp3, GSK3 β , AMPK/mTOR, and NF- κ B signaling pathways. This guide compares the computationally predicted binding of **6'''-Feruloylspinosin** with the experimentally validated interactions of alternative compounds such as Spinosin, Swertisin, Epigallocatechin gallate (EGCG), and the known inhibitor MG-132. The provided data, protocols, and pathway diagrams aim to facilitate further research and drug development efforts centered on these targets.

Data Presentation: Comparative Interaction Analysis

The following tables summarize the available quantitative data for the interaction of **6'''-Feruloylspinosin** and its alternatives with their respective protein targets. It is crucial to note the distinction between computationally predicted binding energies and experimentally determined inhibition constants.

Table 1: Interaction with the FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway

Compound	Protein Target	Interaction Metric	Value	Data Type
6'''-Feruloylspinosin	FAK, DOCK180, Rac1, Arp3	Lowest Docking Energies	Not specified	In Silico
Spinosin	DOCK180	Strong Interaction	Not specified	In Silico
Swertisin	FAK	Stronger Binding Activity	Not specified	In Silico

Note: A 2022 study indicated that **6'''-Feruloylspinosin**, spinosin, and swertisin strongly bind to signaling proteins in the FAK-DOCK180-Rac1-WAVE2-Arp3 pathway based on molecular docking[1][2][3]. However, specific binding energy values for each interaction were not provided.

Table 2: Interaction with the NF-κB Signaling Pathway

Compound	Target/Assay	Interaction Metric	Value	Data Type
6'''- Feruloylspinosin	NF-κB-DNA Complex	Binding Energy	-7.92 ± 0.59 kcal/mol	In Silico
Spinosin	NF-κB-DNA Complex	Binding Energy	-8.02 ± 0.16 kcal/mol	In Silico
6''' sinapoylspinosin	NF-κB-DNA Complex	Binding Energy	-8.98 ± 0.72 kcal/mol	In Silico
Epigallocatechin	NF-κB-DNA Complex	Binding Energy	-8.91 ± 0.01 kcal/mol	In Silico
Gallocatechin	NF-κB-DNA Complex	Binding Energy	-8.44 ± 0.01 kcal/mol	In Silico
MG-132	NF-κB-DNA Complex	Binding Energy	-10.25 ± 0.09 kcal/mol	In Silico
MG-132	NF-κB Activation (TNF-α induced)	IC50	3 μM	Experimental
Epigallocatechin gallate (EGCG)	IKK Activity (upstream of NF- κB)	IC50	> 18 μM	Experimental
Epigallocatechin gallate (EGCG)	NF-κB Activity (colon cancer cells)	IC50	~20 μg/mL	Experimental

Note: The in silico data is derived from a study comparing the binding energies of various compounds to the NF-κB-DNA complex[4]. The experimental IC50 values for MG-132 and EGCG are from separate studies[5][6][7][8].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of compound interactions with their protein targets.

Surface Plasmon Resonance (SPR) for Protein-Small Molecule Interaction

This protocol provides a general framework for assessing the binding kinetics and affinity of small molecules to a protein target.

Objective: To determine the binding affinity (K_D), association rate constant (k_a), and dissociation rate constant (k_d) of a small molecule inhibitor binding to a target protein.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Target protein
- Small molecule inhibitor
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

- Protein Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the sensor surface with a 1:1 mixture of EDC and NHS.
 - Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level.

- Deactivate excess reactive groups with ethanolamine.
- Binding Analysis:
 - Prepare a series of dilutions of the small molecule inhibitor in running buffer.
 - Inject the small molecule solutions over the immobilized protein surface, starting with the lowest concentration.
 - Monitor the association and dissociation phases in real-time.
 - After each injection, regenerate the sensor surface with the regeneration solution to remove the bound analyte.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a , k_d , and K_D .

Electrophoretic Mobility Shift Assay (EMSA) for NF- κ B DNA Binding

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of NF- κ B binding to its DNA consensus sequence.

Objective: To determine if a compound can inhibit the binding of the NF- κ B transcription factor to a labeled DNA probe.

Materials:

- Nuclear extract containing activated NF- κ B
- Biotin- or radioactively-labeled DNA probe with the NF- κ B consensus sequence
- Unlabeled ("cold") competitor probe
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

- Poly(dI-dC)
- Test compounds (e.g., **6'''-Feruloylspinosin**, MG-132)
- Native polyacrylamide gel
- TBE buffer
- Detection system (chemiluminescence or autoradiography)

Procedure:

- Binding Reaction:
 - In a microfuge tube, combine the binding buffer, poly(dI-dC), and the test compound at various concentrations.
 - Add the nuclear extract and incubate on ice.
 - For competition controls, add an excess of unlabeled probe before adding the labeled probe.
 - Add the labeled probe and incubate at room temperature.
- Electrophoresis:
 - Load the samples onto a pre-run native polyacrylamide gel.
 - Run the gel in TBE buffer at a constant voltage.
- Detection:
 - Transfer the DNA from the gel to a nylon membrane.
 - Detect the labeled probe using the appropriate detection system. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF- κ B DNA binding.

Kinase Assay for GSK3 β Inhibition

This protocol outlines a method to measure the inhibitory effect of a compound on the kinase activity of GSK3 β .

Objective: To determine the IC₅₀ value of a compound for the inhibition of GSK3 β kinase activity.

Materials:

- Recombinant active GSK3 β enzyme
- GSK3 β substrate peptide (e.g., a phosphopeptide)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
- Test compound
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader (luminometer)

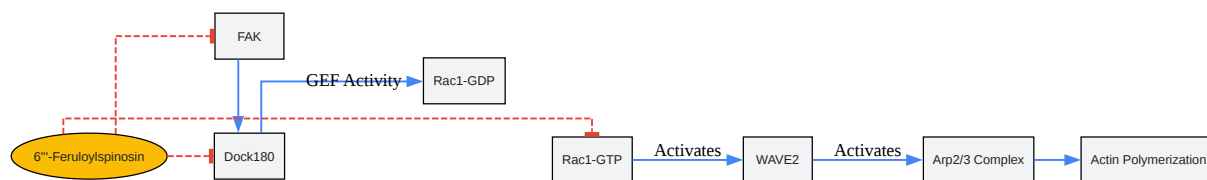
Procedure:

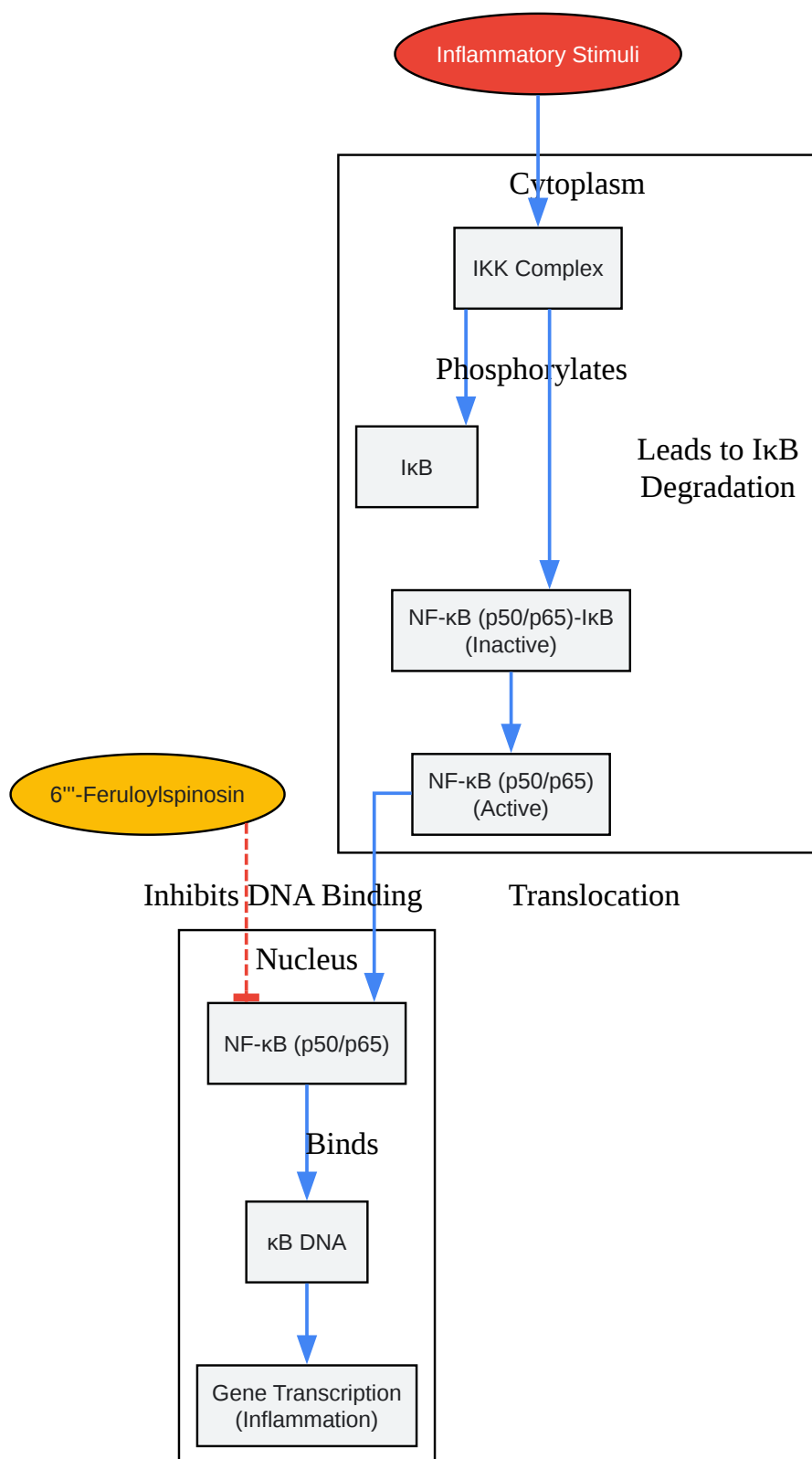
- Reaction Setup:
 - Prepare serial dilutions of the test compound in kinase assay buffer.
 - In a multi-well plate, add the test compound, GSK3 β enzyme, and the substrate peptide.
 - Initiate the kinase reaction by adding ATP.
- Incubation:
 - Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Detection:

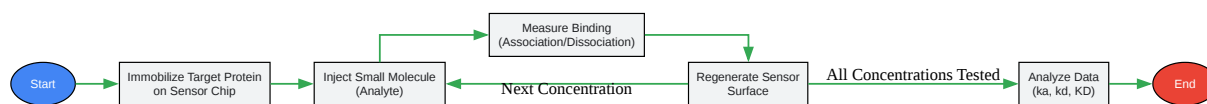
- Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
- The luminescent signal is proportional to the amount of ADP, and thus to the kinase activity.
- Data Analysis:
 - Plot the percentage of GSK3 β inhibition against the logarithm of the compound concentration.
 - Calculate the IC₅₀ value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows







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